![molecular formula C9H9N3O2 B1462878 (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid CAS No. 1160246-26-3](/img/structure/B1462878.png)

(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid

Descripción general

Descripción

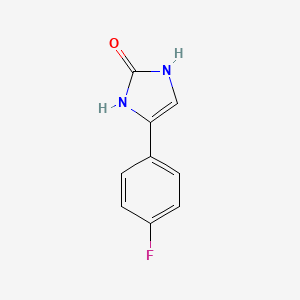

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .

Molecular Structure Analysis

The formation of the pyrazolo[3,4-b]pyridine ring was witnessed by the appearance of characteristic chemical shifts of the singlets corresponding to H-3 at δ H 7.26 (5a), 7.28 (5b) and 7.36 (5c) ppm and H-5 at δ H 8.48 (5a), 8.39 (5b) and 7.89 (5c) ppm of pyridine and pyrazole moieties, respectively .

Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine involves a sequential opening/closing cascade reaction . The use of α,β-unsaturated compounds in reactions with N-nucleophiles using AC-SO3H as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .

Aplicaciones Científicas De Investigación

Biomedical Applications

Pyrazolo[3,4-b]pyridines, the group of compounds to which our compound belongs, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . These compounds have been synthesized starting from both a preformed pyrazole or pyridine .

Antitubercular Activity

Some derivatives of pyrazolo[3,4-b]pyridine have shown promising antitubercular activity . In particular, a pyrazolo[3,4-b]pyridine with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antitubercular activity .

Synthesis and Structural Modification

The pyrazolo[3,4-b]pyridine scaffold allows structural modifications at five positions namely N(1), C(3), C(4), C(5) and C(6), either during the ring formation or at the later stage of functional group modification . This provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities (NCEs) for exploring structure-activity relationships (SAR) .

Molecular Docking Studies

Molecular docking studies have been used to evaluate the binding mode between certain derivatives of pyrazolo[3,4-b]pyridine and specific targets . This can provide valuable insights into the potential therapeutic applications of these compounds.

Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a medicinally privileged structure . Molecules built on this scaffold exhibit a broad spectrum of useful medicinal properties . This makes it a valuable tool in the drug discovery process.

Future Research Directions

Studies towards the deeper understanding of the reaction mechanism and progress, the improvement of the yields and further exploitation of methods for the synthesis of modified derivatives are currently underway . This suggests that there is still much to learn about the potential applications of pyrazolo[3,4-b]pyridine compounds.

Mecanismo De Acción

Target of Action

The primary target of the compound (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid interacts with its targets, the TRKs, by inhibiting their activities . This inhibition disrupts the normal functioning of the TRKs, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid affects these pathways by inhibiting TRKs .

Pharmacokinetics

The compound (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .

Result of Action

The inhibition of TRKs by the compound (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid leads to changes in cell proliferation and differentiation . This can result in the prevention of cancer caused by the continuous activation and overexpression of TRKs .

Direcciones Futuras

The compound C03, a pyrazolo[3,4-b]pyridine derivative, has shown potential for further exploration due to its inhibitory activity against TRKA and its proliferation inhibition of the Km-12 cell line . Future research could focus on optimizing this compound and exploring its potential applications in cancer treatment .

Propiedades

IUPAC Name |

2-(5-methylpyrazolo[3,4-b]pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-2-7-4-12(5-8(13)14)11-9(7)10-3-6/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGORNRHVYWLLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN(N=C2N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235186 | |

| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160246-26-3 | |

| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1462795.png)

![Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B1462803.png)

![N-[3-(Cyclopentyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanamine](/img/structure/B1462806.png)

![4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462808.png)

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1462810.png)

![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)

![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)

![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)